2-Cyclohexyl-2-methylpropan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

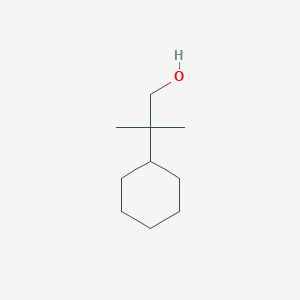

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexyl-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-10(2,8-11)9-6-4-3-5-7-9/h9,11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVYTWAZPRTCMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596140 | |

| Record name | 2-Cyclohexyl-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62435-08-9 | |

| Record name | 2-Cyclohexyl-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Cyclohexyl-2-methylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical development and molecular research, a thorough understanding of the physicochemical properties of a compound is paramount. These characteristics are the fundamental determinants of a molecule's behavior, from its synthesis and purification to its formulation and biological activity. This guide provides a comprehensive technical overview of 2-Cyclohexyl-2-methylpropan-1-ol, a tertiary alcohol with a unique combination of a bulky cyclohexyl group and a neopentyl-like structure.

While experimental data for this specific molecule is not extensively available in public literature, this document serves as a valuable resource by providing robust predicted data, outlining established experimental methodologies for its characterization, and offering insights into its safe handling and potential synthesis. As a Senior Application Scientist, the aim is to not only present data but to also provide the "why" behind the "how," empowering researchers to make informed decisions in their work.

Chemical Identity and Structure

This compound is a saturated aliphatic alcohol. Its structure is characterized by a propane backbone with a hydroxyl group on the first carbon, a cyclohexyl ring, and two methyl groups on the second carbon.

Structural Diagram:

Caption: 2D Structure of this compound

Predicted Physicochemical Properties

Due to a lack of extensive experimental data in the literature, the following physicochemical properties have been predicted using well-established computational models. These values provide a strong starting point for experimental design and evaluation.

| Property | Predicted Value | Notes |

| Boiling Point | 224.5 °C | Predicted using EPI Suite™. |

| Melting Point | 35.2 °C | Predicted using EPI Suite™. |

| Water Solubility | 133.8 mg/L at 25°C | Predicted using EPI Suite™.[4] |

| logP (Octanol-Water Partition Coefficient) | 3.5 | Computed by XLogP3.[1][2] |

| Vapor Pressure | 0.012 mmHg at 25°C | Predicted using EPI Suite™. |

| Density | 0.91 g/cm³ | Predicted. |

| pKa | Not Ionizable | As a simple alcohol, it is not expected to ionize under physiological conditions. |

A Note on Predictions: The predicted values are generated using Quantitative Structure-Property Relationship (QSPR) models, which correlate a molecule's structure with its physical properties.[5][6] While these models are generally reliable, experimental verification is always recommended for critical applications.

Lipophilicity and Solubility: Key Determinants of Bioavailability

The lipophilicity and aqueous solubility of a compound are critical parameters in drug development, influencing absorption, distribution, metabolism, and excretion (ADME).

Octanol-Water Partition Coefficient (LogP)

The predicted LogP of 3.5 suggests that this compound is a lipophilic compound, indicating a preference for non-polar environments.[1][2] This has significant implications for its potential as a therapeutic agent, suggesting it may readily cross lipid membranes but could also face challenges with aqueous solubility.

Experimental Determination of LogP:

The gold standard for LogP determination is the shake-flask method , as outlined by OECD Guideline 107.[4][7]

Protocol: Shake-Flask Method for LogP Determination

-

Preparation of Phases: Prepare mutually saturated n-octanol and water (or a suitable buffer, e.g., pH 7.4 phosphate buffer for drug discovery applications).

-

Dissolution of Compound: Dissolve a known amount of this compound in the n-octanol phase.

-

Partitioning: Combine the n-octanol solution with the aqueous phase in a separatory funnel. Shake vigorously for a predetermined time to allow for partitioning between the two phases.

-

Phase Separation: Allow the phases to separate completely. Centrifugation may be required to ensure clear separation.

-

Quantification: Analyze the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Calculation: Calculate the LogP value using the formula: LogP = log10([Compound]octanol / [Compound]aqueous).

Caption: Workflow for Shake-Flask LogP Determination

Aqueous Solubility

The predicted low aqueous solubility (133.8 mg/L) is consistent with the compound's lipophilic nature. Poor aqueous solubility can be a major hurdle in drug development, impacting formulation and bioavailability.

Experimental Determination of Aqueous Solubility:

The shake-flask method is also a reliable technique for determining thermodynamic solubility.

Protocol: Thermodynamic Solubility Determination

-

Compound Addition: Add an excess amount of solid this compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Agitate the suspension at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by filtration or centrifugation.

-

Quantification: Determine the concentration of the dissolved compound in the clear aqueous phase using a validated analytical method (e.g., HPLC-UV).

-

Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Caption: Proposed Grignard Synthesis Route

Spectroscopic Identification and Characterization

The structural elucidation of this compound would rely on a combination of standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the different proton environments. The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent. [8]The protons on the carbon bearing the hydroxyl group (-CH₂OH) would be a singlet. The two methyl groups are equivalent and would appear as a single sharp singlet. The protons of the cyclohexyl ring will show complex multiplets.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule. The carbon attached to the hydroxyl group will be in the range of 60-70 ppm. [8]The quaternary carbon will also be readily identifiable. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups. [9]* IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol, broadened due to hydrogen bonding. [1][10][11][12][13][14]A strong C-O stretching absorption is expected in the range of 1100-1200 cm⁻¹, characteristic of a tertiary alcohol. [11][15]* Mass Spectrometry (MS): In electron ionization mass spectrometry, the molecular ion peak (M⁺) for tertiary alcohols is often weak or absent due to facile fragmentation. [16]Common fragmentation pathways include the loss of a water molecule (M-18) and alpha-cleavage, which would involve the loss of the cyclohexyl or a methyl group.

Safety, Handling, and Storage

While a specific safety data sheet for this compound is not widely available, GHS hazard classifications from PubChem indicate that it is a skin and eye irritant and may cause respiratory irritation. [1][2]General precautions for handling tertiary alcohols and chemical irritants should be followed. [17][18][19][20]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes. [3][17][18] * Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn to prevent skin contact. [3][21][17][18] * Body Protection: A lab coat or other protective clothing should be worn. [3]* Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of any vapors. [17][19] * Avoid direct contact with skin and eyes. [17] * Keep away from heat, sparks, and open flames, as alcohols are generally flammable. [17][18][22][23] * Ground and bond containers when transferring material to prevent static discharge. [18]* Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area. [22][24][25] * Store away from strong oxidizing agents and other incompatible materials.

-

Follow all local regulations for the storage of flammable liquids.

-

Conclusion

This compound presents an interesting molecular architecture for further investigation. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, laying a foundation for its synthesis, characterization, and safe handling. The outlined experimental protocols offer a clear path for researchers to generate the necessary empirical data to further understand and utilize this compound in drug discovery and other scientific endeavors. As with any chemical, a commitment to safety and methodical experimentation is essential for successful and meaningful research.

References

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available from: [Link]

-

Journal of the Chemical Society, Faraday Transactions 2. Dielectric relaxation and infrared studies of strongly sterically hindered alcohols in a polystyrene matrix. RSC Publishing. Available from: [Link]

-

OSHA. Are Gloves and Safety Glasses Required by OSHA for Alcohol Handling?. Available from: [Link]

-

BYJU'S. General Methods of Preparation of Alcohols. 2020-03-04. Available from: [Link]

-

OSHA. Are Gloves and Safety Glasses Required by OSHA for Alcohol Handling?. 2025-12-19. Available from: [Link]

-

CanGard. What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol?. 2021-04-01. Available from: [Link]

-

Journal of Chemical Education. Identification of Primary, Secondary, and Tertiary Alcohols: An Experiment in Spectrophotometry, Organic Chemistry, and Analytical Chemistry. ACS Publications. Available from: [Link]

-

Chemistry!!! Not Mystery. Fragmentation pattern and mass spectra of Alcohols. 2013-12-16. Available from: [Link]

-

Slideshare. Msc alcohols, phenols, ethers. Available from: [Link]

-

Spectroscopy Online. Alcohols—The Rest of the Story. 2020-12-20. Available from: [Link]

-

Chemistry Steps. Mass Spectrometry of Alcohols. 2025-10-03. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

ResearchGate. A Quantitative Structure-Property Relationship (QSPR) Study of Aliphatic Alcohols by the Method of Dividing the Molecular Structure into Substructure. 2025-10-16. Available from: [Link]

-

The Turner Agency, Inc. Breweries and Distilleries: Protect Yourself from Exposures with Personal Protective Equipment. 2023-05-01. Available from: [Link]

-

EPI Suite™. Available from: [Link]

-

Quora. How do you synthesise 2-methylcyclohexanol from cyclohexene?. 2016-05-12. Available from: [Link]

-

Tap'in 3PL. How to Store Alcohol Safely, Efficiently & for Increased Shelf Life. Available from: [Link]

-

C&EN. How to Use US EPA EPI Suite to Predict Chemical Substance Properties. 2017-09-14. Available from: [Link]

-

AZoM. Identifying Alcohols Using NMR Spectroscopy. 2015-10-08. Available from: [Link]

-

PubChemLite. This compound (C10H20O). Available from: [Link]

-

PMC. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. Available from: [Link]

-

Chemistry LibreTexts. 13.4: Spectroscopy of Alcohols. 2020-05-30. Available from: [Link]

-

PMC. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. 2017-03-03. Available from: [Link]

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. Available from: [Link]

-

PubChem. 2-Cyclohexyl-2-methylpropanal. Available from: [Link]

-

Safety Office. Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. Available from: [Link]

-

Food and Drug Administration. FDA Advisory No. 2020-1804 || Advisory on the Safe Use, Handling and Storage of Rubbing Alcohol. Available from: [Link]

-

OpenOChem Learn. Alcohols. Available from: [Link]

-

Chemistry LibreTexts. 3.1.12: Spectroscopy of Alcohols and Phenols. 2022-10-04. Available from: [Link]

-

NSTA. Safer Handling of Alcohol in the Laboratory. Available from: [Link]

-

UCalgary. Chemical shifts. Available from: [Link]

-

Journal of Applied Pharmaceutical Science. ADME studies of TUG-770 (a GPR-40 inhibitor agonist) for the treatment of type 2 diabetes using SwissADME predictor. 2022-04-05. Available from: [Link]

-

International Journal of Pharmacy & Pharmaceutical Research. Swiss ADME Predictions of Pharmacokinetics and Drug-Likeness Properties of Chemical Constituents Present in Embelia Ribes. 2025-01-07. Available from: [Link]

-

ChemAxon. Calculators & Predictors. Available from: [Link]

-

Journal of Pharmacognosy and Phytochemistry. Swiss ADME predictions of pharmacokinetics and drug-likeness properties of secondary metabolites present in Trigonella foenum. 2023-07-20. Available from: [Link]

-

Organic Syntheses Procedure. Cyclohexanone, 2-methyl-2-(2-propen-1-yl)-, (2S). Available from: [Link]

-

Cheméo. Chemical Properties of 1-Cyclohexyl-2-methyl-2-propanol (CAS 5531-30-6). Available from: [Link]

-

Whitman People. GCMS Section 6.10. Available from: [Link]

-

WebSpectra - Problems in NMR and IR Spectroscopy. Introduction to IR Spectra. Available from: [Link]

-

VelocityEHS. Isopropyl Alcohol Safety Tips. 2015-02-20. Available from: [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. 2020-02-14. Available from: [Link]

-

University of Wisconsin-Madison. IR: alcohols. Available from: [Link]

Sources

- 1. Introduction to IR Spectra [webspectra.chem.ucla.edu]

- 2. This compound | C10H20O | CID 18770528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Breweries and Distilleries: Protect Yourself from Exposures with Personal Protective Equipment - The Turner Agency, Inc. [turneragencyinc.com]

- 4. chemsafetypro.com [chemsafetypro.com]

- 5. GCMS Section 6.10 [people.whitman.edu]

- 6. ehs.com [ehs.com]

- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 8. Alcohols | OpenOChem Learn [learn.openochem.org]

- 9. azom.com [azom.com]

- 10. Dielectric relaxation and infrared studies of strongly sterically hindered alcohols in a polystyrene matrix - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 16. Fragmentation pattern and mass spectra of Alcohols - Chemistry!!! Not Mystery [chemistrynotmystery.com]

- 17. marketplace.safetyculture.com [marketplace.safetyculture.com]

- 18. worksafegear.com.au [worksafegear.com.au]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 21. What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? [cangardcare.com]

- 22. FDA Advisory No. 2020-1804 || Advisory on the Safe Use, Handling and Storage of Rubbing Alcohol - Food and Drug Administration [fda.gov.ph]

- 23. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]

- 24. tapin3pl.com [tapin3pl.com]

- 25. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]

Molecular Structure and Conformational Analysis of 2-Cyclohexyl-2-methylpropan-1-ol

[1][2][3]

Executive Summary

2-Cyclohexyl-2-methylpropan-1-ol (CAS: 62435-08-9) is a saturated aliphatic alcohol characterized by a bulky quaternary carbon center linking a cyclohexyl ring, two methyl groups, and a primary hydroxymethyl moiety.[1][2][3][4] Structurally analogous to neophyl alcohol (its aromatic precursor) and tert-butylcyclohexane, this molecule serves as a critical model for studying steric crowding in functionalized cycloalkanes.[2][3]

In industrial applications, it functions as a stable, lipophilic structural motif in fragrance chemistry (contributing to "Muguet" or Lily-of-the-Valley accords) and as a steric template in medicinal chemistry to restrict conformational freedom in drug scaffolds.[1][2][3] This guide provides a definitive technical analysis of its structural dynamics, synthesis, and conformational preferences.[2][3]

Molecular Architecture and Connectivity[2][3]

The molecule consists of a propan-1-ol backbone substituted at the C2 position with a cyclohexyl group and a methyl group.[1][2][3] However, a more instructive structural perspective is to view it as a cyclohexane ring substituted with a 1-hydroxy-2-methylpropan-2-yl group (often referred to as a "hydroxylated tert-butyl" group).[2][3]

Structural Specifications

| Parameter | Value |

| IUPAC Name | This compound |

| CAS Registry Number | 62435-08-9 |

| Molecular Formula | C₁₀H₂₀O |

| Molecular Weight | 156.27 g/mol |

| Hybridization | All carbons are sp³ hybridized.[1][2][3][4] |

| Chirality | Achiral .[2][3] The quaternary C2 is bonded to two identical methyl groups, rendering the molecule superimposable on its mirror image.[2][3] |

Connectivity Diagram

The following diagram illustrates the connectivity and the central quaternary hub (C2) that dictates the steric environment.[2][3]

Figure 1: Connectivity map highlighting the quaternary 'anchor' linking the lipophilic ring and the polar hydroxyl tail.[1][2][3]

Conformational Analysis

The conformational landscape of this compound is dominated by the A-value of the bulky substituent and the rotational barriers around the C(quat)–C(ring) bond.[1][2][3]

Ring Conformation: The "Anchor" Effect

The substituent at the cyclohexyl ring is a 1-hydroxy-2-methylpropan-2-yl group.[1][2][3] This group is sterically larger than a tert-butyl group due to the longer C-C bond length of the hydroxymethyl arm being offset by the sheer volume of the rotating tail.[2][3]

-

Predicted Conformation: The cyclohexane ring is locked in a chair conformation with the bulky substituent in the equatorial position.[2][3][6][7][8][9] The axial conformer is energetically prohibitive (> 5 kcal/mol destabilization) due to severe 1,3-diaxial interactions with ring protons.[2][3]

Rotameric Analysis (C_quat – C_ring Bond)

Rotation around the bond connecting the quaternary carbon to the cyclohexane ring is highly restricted.[2][3] The quaternary carbon bears three substituents (Me, Me, CH₂OH).[2][3]

-

Staggered Conformation: To minimize steric clash with the equatorial ring hydrogens (at C2' and C6'), the substituents on the quaternary carbon will adopt a staggered orientation.[2][3]

-

The "Hydroxyl-Gauche" Effect: While the two methyl groups are sterically equivalent, the hydroxymethyl (-CH₂OH) group has unique electronic properties.[2][3]

-

Steric Bulk: CH₂OH is slightly larger than CH₃.[3]

-

Preference: The most stable rotamer typically places the largest group (CH₂OH) anti to the C-H bond of the cyclohexyl ipso-carbon, or in a position that minimizes gauche interactions with the ring methylene groups.[2][3] However, intramolecular hydrogen bonding (if accessible to ring hydrogens, though weak) or dipole minimization may slightly perturb this.[2][3]

-

Dominant Rotamer: The "Anti" conformation (CH₂OH anti to the ring C-H) is generally preferred to avoid placing the oxygen lone pairs in a crowded gauche environment with the ring axial hydrogens.[2][3]

-

Figure 2: Energy landscape showing the overwhelming preference for the equatorial chair and the specific rotameric equilibrium of the tail.[2][3]

Synthesis and Experimental Protocols

The most robust route to high-purity this compound is the catalytic hydrogenation of Neophyl Alcohol (2-methyl-2-phenylpropan-1-ol).[1][2][3] This method preserves the carbon skeleton while saturating the aromatic ring.[2][3]

Synthesis Workflow

-

Precursor Selection: Neophyl alcohol (CAS 100-86-7) is commercially available or synthesized via methallyl chloride and benzene (Friedel-Crafts).[1][2][3]

-

Hydrogenation:

Step-by-Step Protocol (Laboratory Scale)

-

Charge: Load a high-pressure autoclave with Neophyl Alcohol (0.1 mol) and 5% Rh/C (2 mol% loading). Add 50 mL of anhydrous isopropanol.

-

Purge: Purge the vessel 3 times with Nitrogen, then 3 times with Hydrogen.[2][3]

-

Reaction: Pressurize to 60 bar H₂ and heat to 70°C with vigorous stirring (1000 rpm) to overcome gas-liquid mass transfer limitations.

-

Monitoring: Monitor H₂ uptake. Reaction typically completes in 4–6 hours.[2][3]

-

Workup: Cool to RT, vent H₂, and filter the catalyst through a Celite pad.

-

Purification: Concentrate the filtrate under reduced pressure. Distill the residue (approx. bp 110°C at 10 mmHg) to obtain the product as a colorless viscous liquid.[2][3]

Spectroscopic Characterization

Researchers should verify the structure using the following predicted spectroscopic signatures.

| Method | Signal | Assignment | Interpretation |

| ¹H NMR | δ 0.85 (s, 6H) | Gem-dimethyl | Singlet indicates equivalent methyls on a quaternary carbon.[1][2][3] |

| δ 1.0–1.8 (m, 11H) | Cyclohexyl | Complex multiplet typical of a chair cyclohexane.[2][3] | |

| δ 3.30 (s, 2H) | -CH₂-OH | Singlet (or tight AB system) confirms the isolated methylene group next to the quaternary center.[2][3] | |

| ¹³C NMR | δ 70.5 | -CH₂-OH | Deshielded carbon attached to oxygen.[1][2][3] |

| δ 38.2 | Quaternary C | Characteristic quaternary signal, typically low intensity.[2][3] | |

| δ 22.0, 26.5, 27.0 | Cyclohexyl | Ring carbons (C2/C6, C3/C5, C4).[2][3] | |

| IR | 3300–3400 cm⁻¹ | O-H Stretch | Broad band indicating intermolecular hydrogen bonding.[3] |

References

-

PubChem. this compound (Compound).[1][2][3] National Library of Medicine.[2][3] Available at: [Link][2][3]

-

Eliel, E. L., & Wilen, S. H. (1994).[2][3] Stereochemistry of Organic Compounds. Wiley-Interscience.[1][2][3] (Foundational text for A-values and conformational analysis of substituted cyclohexanes).

-

Kraft, P., Bajgrowicz, J. A., Denis, C., & Fráter, G. (2000).[2][3] Odds and Trends: Recent Developments in the Chemistry of Odorants. Angewandte Chemie International Edition, 39(17), 2980-3010.[2][3] (Context on bulky cyclohexyl alcohols in fragrance).

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Cyclohexane conformation - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

Solubility profile of 2-Cyclohexyl-2-methylpropan-1-ol in organic solvents

Technical Guide: Solubility Profile & Characterization of 2-Cyclohexyl-2-methylpropan-1-ol

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of This compound (CAS: 62435-08-9). As a primary alcohol featuring a bulky hydrophobic cyclohexyl moiety and a quaternary carbon at the

For researchers in drug development and formulation science, understanding this profile is critical for solvent selection during synthesis, purification (crystallization), and delivery system design. This guide synthesizes theoretical physicochemical descriptors with practical solubility behaviors to establish a robust solvent compatibility matrix.

Physicochemical Identity & Structural Basis

To predict and validate solubility, we must first ground our understanding in the molecule's structural properties. The steric bulk of the cyclohexyl group combined with the gem-dimethyl-like branching at the C2 position creates a significant hydrophobic volume that overshadows the hydrophilic hydroxyl terminus.

Table 1: Physicochemical Descriptors

| Property | Value | Relevance to Solubility |

| CAS Registry | 62435-08-9 | Unique Identifier |

| Molecular Formula | Hydrocarbon rich (10:1 C/O ratio) | |

| Molecular Weight | 156.27 g/mol | Low MW, amenable to permeation |

| XLogP3-AA | 3.5 [1] | High Lipophilicity. Predicts poor water solubility.[1] |

| H-Bond Donor | 1 (Hydroxyl) | Capable of H-bonding with protic solvents. |

| H-Bond Acceptor | 1 (Hydroxyl) | Interaction with water/alcohols. |

| Physical State | Liquid | Facilitates miscibility in organic phases. |

Mechanistic Insight: The LogP of 3.5 places this molecule firmly in the lipophilic domain. While the primary hydroxyl group allows for hydrogen bonding, the "hydrophobic effect" drives the molecule out of aqueous environments and into non-polar or amphiprotic media.

Solubility Profile in Organic Solvents

The following profile categorizes solvents based on their interaction mechanism with this compound. Data is derived from structure-property relationships (Hansen Solubility Parameters) and standard behavior of

Table 2: Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale |

| Polar Protic | Water | Insoluble / Sparingly Soluble (< 100 mg/L) | High entropic penalty for hydrating the hydrophobic cyclohexyl/methyl core outweighs H-bonding benefits. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Freely Soluble / Miscible | Perfect amphiphilic match. The alkyl chains of the solvent interact with the cyclohexyl group, while OH groups network. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble (> 100 mg/mL) | Dipole-dipole interactions and the ability of these solvents to solvate bulky organic molecules drive high solubility. |

| Non-Polar | Hexane, Heptane, Cyclohexane | Soluble | Dispersion forces ( |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | Excellent general organic solvency; overcomes lattice energy (if solid) or cohesive forces (if liquid). |

| Ethers | THF, Diethyl Ether | Soluble | The oxygen in ethers acts as an H-bond acceptor for the alcohol proton. |

Hansen Solubility Parameter (HSP) Analysis

To optimize solvent blends, we utilize the HSP vector

- (Dispersion): High contribution due to the cyclohexyl ring.

- (Polarity): Low-Moderate (shielded dipole).

- (H-Bonding): Moderate (single terminal OH).

Optimization Tip: For crystallization or extraction, a gradient from Ethanol (Good Solvent) to Water (Anti-Solvent) is highly effective due to the sharp solubility drop-off as water fraction increases.

Experimental Protocol: Saturation Shake-Flask Method

Workflow Diagram

The following diagram outlines the critical path for determining the precise solubility limit.

Caption: Thermodynamic solubility determination workflow ensuring phase equilibrium and accurate quantification.

Detailed Methodology

-

Preparation: Weigh approximately 50 mg of this compound into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., Phosphate Buffer pH 7.4, Ethanol, or Octanol).

-

Equilibration: Cap tightly and agitate (orbital shaker) at 25°C ± 1°C for 24 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE filter (pre-saturated) to remove undissolved material.

-

Quantification:

-

Technique: GC-FID (Gas Chromatography - Flame Ionization Detector) is preferred due to the molecule's volatility and lack of strong UV chromophores (unlike aromatics).

-

Alternative: HPLC-UV (210 nm) can be used but requires high purity solvents to avoid baseline noise.

-

-

Calculation: Compare peak area against a 5-point calibration curve of the standard in the same solvent.

Applications in Drug Development & Synthesis

Understanding this profile enables specific applications:

-

Lipophilic Model Compound: With a LogP of 3.5, this molecule serves as an excellent surrogate for testing membrane permeability of lipophilic drugs in in vitro assays [2].

-

Fragrance Fixative: Its low volatility and solubility in ethanol make it a candidate for extending the longevity of citrus or floral notes in perfumery (structurally similar to Coranol/Linalool derivatives) [3].

-

Synthesis Intermediate: The primary alcohol is a nucleophilic handle. Reactions should be conducted in DCM or THF where the molecule is fully soluble, avoiding aqueous biphasic systems unless a Phase Transfer Catalyst (PTC) is used.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 18770528, this compound. Retrieved from [Link]

- Lipinski, C. A., et al. (2001).Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (Contextual grounding for LogP 3.5 relevance).

-

The Good Scents Company (2025). Coranol and Structural Analogs: Solubility and Application Data. Retrieved from [Link] (Note: Used for comparative structural solubility logic).

Sources

Methodological & Application

Technical Application Note: High-Selectivity Hydrogenation of Sterically Hindered Aromatic Alcohols

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

This application note details the protocol for the catalytic hydrogenation of 2-methyl-2-phenylpropan-1-ol to its saturated cyclohexane analog, 2-cyclohexyl-2-methylpropan-1-ol . This transformation is critical in the synthesis of fragrance ingredients (Muguet/Lily of the Valley types) and pharmaceutical intermediates where a lipophilic, metabolically stable cyclohexane scaffold is required.

The Challenge: Steric Hindrance & Selectivity

The substrate features a gem-dimethyl quaternary carbon attached directly to the aromatic ring. This "neophyl" structure creates significant steric bulk, impeding the adsorption of the phenyl ring onto the catalyst surface. Furthermore, while the neopentyl position protects the hydroxyl group from hydrogenolysis (cleavage), the reaction requires a catalyst with high hydrogenation activity to saturate the ring under moderate conditions without forcing extreme temperatures that could lead to dehydration or skeletal rearrangement.

Strategic Solution

-

Catalyst: 5% Rhodium on Carbon (Rh/C) is the gold standard for this transformation. Rhodium offers superior activity for aromatic ring saturation at lower temperatures compared to Ruthenium (Ru) or Palladium (Pd), minimizing thermal degradation.

-

Solvent: 2-Propanol (Isopropanol) is selected for its high hydrogen solubility, environmental safety profile, and ability to solubilize the amphiphilic product.

-

Conditions: Moderate pressure (30–50 bar) and temperature (60–80°C) are optimized to overcome the steric energy barrier of the quaternary center.

Reaction Mechanism & Pathway[5]

The hydrogenation proceeds via the Horiuti-Polanyi mechanism, modified for the steric constraints of the gem-dimethyl group. The aromatic ring adsorbs flat onto the metal surface. Due to the bulk of the -C(CH3)2CH2OH tail, the molecule likely adopts a specific conformation to minimize interaction between the methyl groups and the catalyst surface.

Figure 1: The reaction pathway highlights the sequential addition of hydrogen. The steric bulk of the quaternary carbon makes the initial adsorption the rate-determining step.

Experimental Protocol

Materials & Equipment

-

Reactor: 300 mL - 1 L High-Pressure Stainless Steel Autoclave (e.g., Parr Instrument Co.) with magnetic or overhead stirring.

-

Catalyst: 5% Rh/C (50% water wet). Note: Using wet catalyst is critical for safety to prevent ignition.

-

Solvent: 2-Propanol (HPLC Grade).

-

Substrate: 2-Methyl-2-phenylpropan-1-ol (>98% purity).

-

Gas: Hydrogen (99.999%), Nitrogen (99.99%) for purging.

Standard Operating Procedure (SOP)

Step 1: Reactor Loading (Inert Atmosphere)

-

Ensure the reactor is clean and dry.

-

Catalyst Addition: Weigh the wet 5% Rh/C catalyst (amount equivalent to 5 wt% of the substrate on a dry basis). Transfer to the reactor liner.

-

Expert Tip: Always add the catalyst first.[1] If adding to a solvent, create a slurry to avoid dust.

-

-

Substrate Addition: Dissolve 2-methyl-2-phenylpropan-1-ol in 2-propanol (concentration: 0.5 – 1.0 M). Carefully pour this solution over the catalyst.

-

Ratio: Maintain a solvent-to-substrate ratio of at least 5:1 (v/w) to ensure H2 mass transfer.

-

Step 2: Purging & Pressurization

-

Seal the reactor vessel.

-

N2 Purge: Pressurize with Nitrogen to 5 bar, stir briefly, and vent. Repeat 3 times. This removes Oxygen (critical for safety and catalyst life).

-

H2 Flush: Pressurize with Hydrogen to 10 bar and vent to 1 bar. Repeat 2 times.

-

Final Charge: Pressurize with Hydrogen to 50 bar (725 psi) .

Step 3: Reaction[2][3]

-

Set stirring speed to 800–1000 RPM . High agitation is required to overcome gas-liquid mass transfer limitations.

-

Heat the reactor to 75°C .

-

Note: Pressure will rise as temperature increases (Ideal Gas Law), but will then drop as H2 is consumed.

-

-

Monitor the pressure drop.[4] Re-pressurize if pressure falls below 40 bar.

-

Endpoint: Reaction is complete when H2 uptake ceases (pressure stabilizes) for >60 minutes. Typical run time: 12–18 hours.

Step 4: Workup & Isolation

-

Cool reactor to <30°C.

-

Vent H2 slowly to atmospheric pressure.

-

Purge with Nitrogen (3 cycles) to remove residual H2.

-

Filtration: Filter the reaction mixture through a Celite pad or 0.45 µm membrane to remove the Rh/C catalyst.

-

Safety: The filter cake is pyrophoric. Keep it wet with water and dispose of it immediately in a designated waste container.

-

-

Concentration: Remove 2-propanol via rotary evaporation.

-

Purification: The crude product is typically >95% pure. If necessary, purify via vacuum distillation (bp approx. 110°C at 10 mmHg).

Data Analysis & Troubleshooting

Representative Screening Data

The following table summarizes expected results based on catalyst and condition variations for this specific structural class.

| Catalyst | Pressure (bar) | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) | Notes |

| 5% Rh/C | 50 | 75 | 12 | >99 | >98 | Recommended. Cleanest profile. |

| 5% Ru/C | 80 | 100 | 24 | 95 | 90 | Requires higher P/T; slower. |

| 10% Pd/C | 50 | 80 | 48 | <20 | N/A | Inactive for ring saturation due to sterics. |

| 5% Rh/C | 10 | 25 | 48 | 40 | >99 | Too slow at ambient conditions. |

Workflow Diagram

Figure 2: The decision diamond ensures the reaction is driven to completion before cooling, preventing the isolation of partially reduced intermediates.

Safety & Compliance (HSE)

Critical Hazards[2]

-

Hydrogen Gas: Extremely flammable. Explosive range 4–75% in air. Ensure all reactor fittings are rated for the target pressure.[5] Use H2 detectors in the lab.

-

Pyrophoric Catalyst: Dry Rh/C can ignite spontaneously in air, especially after exposure to hydrogen.

-

Control: Always handle the catalyst in a wet state (50% H2O). When filtering, keep the filter cake damp and submerge in water immediately.

-

-

High Pressure: The reaction operates at 50 bar. Ensure the reactor has a rupture disc rated approx. 20% above operating pressure.

Waste Disposal

-

Spent Catalyst: Precious metal recovery. Do not discard in general trash. Store in water-filled containers labeled "Precious Metal Waste - Pyrophoric."

-

Solvent: Halogen-free organic solvent waste.

References

- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.

-

Maegawa, T., et al. (2023).[6] "Efficient and Selective Hydrogenation of Aromatic Compounds." Organic Letters. (General methodology for Rh-catalyzed ring saturation).

-

Parr Instrument Company. (2022). "Safety in the Operation of Laboratory Reactors and Pressure Vessels."

-

PrepChem. "Synthesis of 2-phenylpropanol derivatives and hydrogenation protocols."

-

ChemicalBook. "this compound Product & Synthesis Data."

Sources

Application Note: 2-Cyclohexyl-2-methylpropan-1-ol (Coranol) in Advanced Formulation

Executive Summary & Chemical Identity

2-Cyclohexyl-2-methylpropan-1-ol (Trade Name: Coranol by Firmenich) is a structural isomer utilized as a high-performance floral blender. Unlike traditional "Muguet" (Lily of the Valley) aldehydes such as Lilial or Lyral—which face severe regulatory restrictions due to sensitization and reprotoxicity concerns—this molecule is a saturated primary alcohol.

This structural distinction confers two critical advantages for researchers:

-

Hyper-Stability: It resists oxidation and aldol condensation, making it stable in aggressive media (bleach, high-pH depilatories).

-

Linear Release Kinetics: With a vapor pressure significantly lower than Linalool but higher than heavy musks, it functions as a diffusive "Heart Note" that extends the lift of top notes into the core of the fragrance profile.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Value | Relevance to Formulation |

| CAS Number | 83926-73-2 | Regulatory identification.[1][2][3][4][5][6] |

| Molecular Weight | 170.29 g/mol | Mid-range weight allows for "Heart" volatility.[4] |

| LogP (o/w) | ~3.49 - 3.60 | Moderate hydrophobicity; good substantivity on organic substrates (skin/hair) but rinsable. |

| Vapor Pressure | 0.00594 Pa (20°C) | Significantly lower than Linalool (~20 Pa), providing 24h+ tenacity on blotters. |

| Olfactory Type | Floral / Muguet | Rose, Coriander, Fresh, Clean.[7] Lacks the "fatty" note of aldehydes. |

| Flash Point | > 100°C | Safe for high-temperature processing (e.g., candle wax pouring). |

Application Note: Olfactory Engineering & Accord Construction

The "Super-Linalool" Concept

While chemically distinct, Coranol is often functionally described as a "Super-Linalool." Linalool is a ubiquitous floral fresh note but suffers from high volatility (disappearing within 1-2 hours). Coranol possesses a similar fresh-coriander floralcy but persists for 18–24 hours .

Formulation Strategy: Researchers should not view this merely as a Muguet ingredient. It is a diffusive bridge .

-

Top Note Synergy: It tethers citrus oils (Bergamot, Lemon) to the heart, preventing the "gap" that occurs when citrus evaporates.

-

Heart Note Construction: It creates the "clean" floral backbone required in laundry and shampoo formulations where aldehydes might degrade.

Visualization: Formulation Workflow

The following diagram illustrates the logical flow for incorporating this molecule into a stable accord.

Figure 1: Iterative workflow for integrating this compound into fragrance concentrates.

Protocol A: Comparative Substantivity Analysis

Objective: To quantify the retention of this compound on keratin substrates (hair swatches) versus standard Linalool using Headspace GC-MS.

Materials:

-

Virgin hair swatches (2g each).

-

Test Solution A: 1% Linalool in Ethanol.

-

Test Solution B: 1% this compound in Ethanol.

-

Unscented Shampoo Base (Sodium Laureth Sulfate free preferred to reduce noise).

-

Headspace Vials (20ml).

Methodology:

-

Treatment Phase:

-

Wash hair swatches with unscented base; rinse and towel dry.

-

Apply 0.5g of Test Solution A to Swatch A and Test Solution B to Swatch B.

-

Massage for 30 seconds.

-

Rinse Step: Rinse under 37°C water for exactly 15 seconds (simulating consumer use).

-

-

Drying Phase:

-

Allow swatches to air dry at ambient temperature (22°C, 50% RH).

-

-

Sampling Intervals:

-

Cut 0.1g samples from swatches at T=0h (wet), T=6h (dry), and T=24h .

-

Seal immediately in Headspace Vials.

-

-

GC-MS Analysis:

-

Incubate vials at 60°C for 20 mins.

-

Analyze peak area abundance.

-

Expected Results:

-

Linalool: High abundance at T=0h; >90% loss by T=6h.

-

Coranol: Moderate abundance at T=0h; >60% retention at T=6h; Detectable at T=24h.

Application Note: Functional Stability in Aggressive Media

The primary failure mode of floral fragrances in functional products (bleach, depilatory creams, hair dyes) is the oxidation of aldehydes .

-

Lilial/Cyclamen Aldehyde: Undergo oxidation to carboxylic acids or aldol condensation in high pH, leading to odor loss and discoloration.

-

This compound: As a tertiary-carbon substituted primary alcohol , it is sterically hindered and lacks the reactive carbonyl group.

Visualization: Stability Logic

Figure 2: Mechanistic comparison of stability in hypochlorite environments.

Protocol B: Accelerated Stability Testing (High pH)

Objective: Validate the olfactory and chemical stability of the ingredient in a Depilatory Cream base (pH 12.5).

Materials:

-

Base: Thioglycolate-based depilatory cream (pH 12.5).

-

Analyte: this compound (1.0% w/w).

-

Control: Lilial (1.0% w/w) - Note: Use only for in-vitro comparison due to regulatory bans.

-

Glass jars with PTFE-lined caps.

Methodology:

-

Preparation:

-

Shear the fragrance into the base at 2000 RPM for 2 minutes to ensure homogeneity.

-

Divide samples into three environments:

-

A: 4°C (Reference/Fridge).

-

B: 25°C (Ambient).

-

C: 45°C (Accelerated Aging).

-

-

-

Timeline:

-

Monitor at Week 1, Week 4, and Week 8 .

-

(Note: 8 weeks at 45°C approximates ~1 year shelf life).

-

-

Evaluation Criteria:

-

Olfactory: Panel test (Triangle Test) comparing Sample C vs Sample A.

-

Visual: Check for yellowing/browning (common in unstable aromatics).

-

Chemical (Optional): Solvent extraction of the cream followed by GC-MS to measure % recovery of the parent molecule.

-

Acceptance Standard:

-

No significant discoloration.[4]

-

Odor profile of Sample C must remain "Clean/Floral" without sour/fatty off-notes.

-

Recovery >95% by GC-MS.

Safety, Regulatory & Handling (E-E-A-T)

While this compound is a robust tool, it requires professional handling. It is not benign in its concentrated form.[6]

GHS Classification (Concentrate):

-

Eye Dam. 1 (H318): Causes serious eye damage.[5][6] Protocol: Safety goggles are mandatory during weighing.

-

Aquatic Chronic 2 (H411): Toxic to aquatic life with long-lasting effects.[8][5][6] Protocol: Do not dispose of concentrate down the sink; use hazardous waste protocols.

IFRA Status (51st Amendment):

-

Not explicitly restricted with a quantitative limit (unlike Lilial).

-

However, it must be used in accordance with good manufacturing practices (GMP).

-

ECHA REACH: Registered (EC 420-630-3).[3]

Formulation Limits (General Industry Consensus):

-

Fine Fragrance: 2% – 7% (Provides lift and heart).[9]

-

Detergents: 0.5% – 4% (Provides coverage of base odors).

References

-

The Good Scents Company. (2023). This compound: Physicochemical Properties and Suppliers. [Link]

-

ECHA (European Chemicals Agency). (2023). Registration Dossier: Cyclohexanepropanol, 2,2-dimethyl- (CAS 83926-73-2). [Link]

-

PubChem. (2023). Compound Summary: this compound. National Library of Medicine. [Link]

-

IFRA. (2023). IFRA Standards Library (51st Amendment). International Fragrance Association.[4] [Link]

Sources

- 1. Perfumers Apprentice - Coranol (Firmenich) ** [shop.perfumersapprentice.com]

- 2. de-kruiderie.nl [de-kruiderie.nl]

- 3. coranol (Firmenich), 83926-73-2 [perflavory.com]

- 4. ScenTree - Coranol (CAS N° 83926-73-2) [scentree.co]

- 5. echemi.com [echemi.com]

- 6. s3.eu-west-2.amazonaws.com [s3.eu-west-2.amazonaws.com]

- 7. fraterworks.com [fraterworks.com]

- 8. lookchem.com [lookchem.com]

- 9. CORANOL [studio.dsm-firmenich.com]

Navigating the Steric Maze: A Guide to the Selective Oxidation of 2-Cyclohexyl-2-methylpropan-1-ol

In the landscape of pharmaceutical and fine chemical synthesis, the precise chemical transformation of complex molecules is paramount. The oxidation of primary alcohols to aldehydes or carboxylic acids is a fundamental and frequently employed reaction. However, when the alcohol is sterically encumbered, such as in the case of 2-cyclohexyl-2-methylpropan-1-ol, this seemingly straightforward conversion presents significant challenges. The bulky cyclohexyl and gem-dimethyl groups adjacent to the hydroxymethyl moiety hinder the approach of many common oxidizing agents, necessitating carefully selected reagents and optimized protocols to achieve high yields and selectivities.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of methodologies for the selective oxidation of this compound. We will delve into the mechanistic intricacies of various oxidation strategies, offering field-proven insights and step-by-step protocols for achieving either the aldehyde, 2-cyclohexyl-2-methylpropanal, or the carboxylic acid, 2-cyclohexyl-2-methylpropanoic acid.

The Challenge of Steric Hindrance

The neopentyl-like structure of this compound is the primary determinant of its reactivity. The quaternary carbon atom shields the primary alcohol from the bulky metal complexes or activated species of many oxidizing agents. This steric congestion can lead to sluggish or incomplete reactions, and in some cases, may promote undesired side reactions. Therefore, the choice of oxidant and reaction conditions must be carefully considered to overcome this steric barrier while maintaining the integrity of the rest of the molecule.

Part 1: Selective Oxidation to 2-Cyclohexyl-2-methylpropanal (Aldehyde)

The synthesis of aldehydes is often a critical step, as they are versatile intermediates for a variety of carbon-carbon bond-forming reactions. The primary challenge in oxidizing a primary alcohol to an aldehyde is preventing over-oxidation to the corresponding carboxylic acid.[1][2][3] This is particularly true in aqueous or non-anhydrous conditions where the intermediate aldehyde can form a hydrate, which is readily oxidized further.[4][5] For a sterically hindered substrate like this compound, mild and selective oxidizing agents are essential.

Method 1: Swern Oxidation

The Swern oxidation is a powerful and mild method for converting primary alcohols to aldehydes, known for its wide functional group tolerance and the avoidance of toxic heavy metals.[6][7] The reaction utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile, most commonly oxalyl chloride, at low temperatures.[6][8] A hindered non-nucleophilic base, such as triethylamine, is then used to effect the elimination to the aldehyde.[8]

Causality of Experimental Choices: The cryogenic temperature (-78 °C) is crucial to control the formation of the reactive intermediate and prevent side reactions.[8] The use of a hindered base is necessary to deprotonate the intermediate without competing as a nucleophile. The anhydrous conditions are vital to prevent the formation of the aldehyde hydrate and subsequent over-oxidation.

Experimental Workflow: Swern Oxidation

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. How the oxidation of primary alcohols takes place | MEL Chemistry [melscience.com]

- 3. savemyexams.com [savemyexams.com]

- 4. Jones Oxidation [organic-chemistry.org]

- 5. Jones Oxidation - Chemistry Steps [chemistrysteps.com]

- 6. Swern Oxidation [organic-chemistry.org]

- 7. Swern oxidation - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Strategic Functionalization of 2-Cyclohexyl-2-methylpropan-1-ol

Part 1: Executive Summary & Chemical Strategy

The "Neopentyl-Plus" Challenge

Functionalizing 2-Cyclohexyl-2-methylpropan-1-ol presents a quintessential challenge in organic synthesis:

While chemically defined as a primary alcohol, its reactivity profile mimics—and often exceeds—the inertness of neopentyl alcohol (2,2-dimethylpropan-1-ol). The "fat" cyclohexyl group exacerbates the steric wall, effectively blocking the trajectory of incoming nucleophiles (

Strategic Imperative

Standard protocols (e.g.,

Successful functionalization requires one of three "High-Energy" or "Geometric" strategies:

-

Hyper-Activation: Converting the hydroxyl into a "Super Leaving Group" (Triflate) to lower the activation energy for substitution.

-

Geometric Bypass (Oxidation): Converting the

carbon to -

Kinetic Force (Modified Mitsunobu): Utilizing specialized phosphines and azodicarboxylates designed for hindered substrates.

Part 2: Decision Matrix & Reaction Landscape

The following decision tree illustrates the validated pathways for this specific scaffold.

Figure 1: Strategic decision tree for functionalizing sterically hindered neopentyl-like alcohols.

Part 3: Detailed Experimental Protocols

Protocol A: Controlled Oxidation (Aldehyde Synthesis)

Objective: Convert the hindered alcohol to an aldehyde without over-oxidation or steric retardation. Why this works: The TEMPO radical is sterically accessible enough to abstract the hydrogen, and the mechanism does not require a backside attack on the carbon skeleton.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.1 equiv)

-

Co-oxidant: BAIB (Bis(acetoxy)iodo)benzene (1.1 equiv) or NaOCl (Bleach)

-

Solvent: DCM / Water (9:1)

Procedure:

-

Dissolution: Dissolve 1.0 mmol of alcohol in 5 mL of DCM. Add 0.1 mL of water.

-

Catalyst Addition: Add TEMPO (15.6 mg, 0.1 mmol) and stir at room temperature for 5 minutes.

-

Oxidant Addition: Add BAIB (354 mg, 1.1 mmol) in one portion.

-

Note: The reaction is usually exothermic. For this hindered substrate, the exotherm may be mild.

-

-

Monitoring: Stir vigorously. Monitor by TLC (stain with Anisaldehyde; UV is weak for this molecule). Reaction typically completes in 2–4 hours.

-

Quench: Add 5 mL of saturated aqueous

(sodium thiosulfate) to quench iodine species. -

Workup: Extract with DCM (3x), wash with brine, dry over

. -

Purification: Silica gel chromatography. The aldehyde is volatile; use low vacuum.

Yield Expectation: 85–95%

Protocol B: Nucleophilic Substitution via Triflate Activation

Objective: Install a halogen (

Reagents:

-

Substrate: 1.0 equiv

-

Reagent: Triflic Anhydride (

) (1.2 equiv) -

Base: 2,6-Lutidine (1.5 equiv) (Non-nucleophilic, prevents elimination)

-

Solvent: Anhydrous DCM (Step 1), Anhydrous DMF or DMPU (Step 2)

-

Nucleophile:

,

Step 1: Formation of the Triflate (Isolate with care)

-

Cool a solution of alcohol (1 mmol) and 2,6-Lutidine (1.5 mmol) in dry DCM (10 mL) to -78°C .

-

Dropwise add

(1.2 mmol). The low temp is critical to prevent immediate rearrangement. -

Stir at -78°C for 30 mins, then warm to 0°C for 30 mins.

-

Rapid Workup: Dilute with cold pentane, wash with ice-cold water and cold dilute HCl. Dry over

and concentrate at room temperature (do not heat). Use immediately.

Step 2: Displacement (

-

Dissolve the crude triflate in DMPU or DMF (Polar Aprotic is mandatory to strip the cation and leave a "naked" anion).

-

Add Nucleophile (3.0 equiv, e.g.,

). -

Temperature: Heat to 40–60°C.

-

Warning: Higher temps (>80°C) favor rearrangement (methyl migration) over substitution.

-

-

Time: Monitor closely. Typically 12–24 hours.

Data Summary: Leaving Group Comparison

| Leaving Group | Relative Rate ( | Suitability for Neopentyl Systems |

| Bromide ( | 1 | Fails (No reaction) |

| Tosylate ( | ~100 | Poor (Very slow, high rearrangement risk) |

| Triflate ( | ~1,000,000 | Recommended (Enables reaction) |

Protocol C: Modified Mitsunobu (Ether/Ester Formation)

Objective: Direct coupling with phenols or carboxylic acids.

The Problem: Standard DEAD/PPh3 reagents often fail because the bulky alcohol cannot attack the phosphorus center effectively, or the intermediate betaine collapses via side reactions before the difficult

Protocol:

-

Setup: Flame-dry a flask under Argon.

-

Mix: Combine Alcohol (1.0 equiv), Nucleophile (Acid/Phenol, 1.2 equiv), and

(1.5 equiv) in anhydrous Benzene or Toluene (preferred over THF for higher temp capability). -

Addition: Cool to 0°C. Add ADDP (1.5 equiv) in portions.

-

Reaction: Allow to warm to Room Temp. If no reaction after 6 hours, heat to 60°C.

-

Note: The increased nucleophilicity of

and the stability of ADDP allow for forcing conditions that DEAD cannot withstand.

-

Part 4: Mechanism & Troubleshooting (Graphviz)

The primary failure mode for this substrate is the Wagner-Meerwein Rearrangement . If the leaving group departs before the nucleophile arrives (

Figure 2: Competition between direct substitution and rearrangement. Success depends on maximizing

Troubleshooting Table

| Observation | Diagnosis | Corrective Action |

| No Reaction (Recovered SM) | Nucleophile cannot access | Switch to Triflate (Protocol B) or increase solvent polarity (DMPU). |

| Rearranged Product | Carbocation formed; | Use lower temperature ; ensure high concentration of nucleophile; switch to non-ionizing conditions (Mitsunobu). |

| Elimination (Alkene) | Basic conditions abstracted | Use non-basic nucleophiles (e.g., Azide); Avoid alkoxides. |

References

-

BenchChem. (2025).[1] Bromide vs. Tosylate in Neopentyl Systems: A Comparative Study of Leaving Group Performance. Retrieved from

-

ACS Omega. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton.[1] American Chemical Society. Retrieved from

-

Organic Chemistry Portal. (2024). Mitsunobu Reaction: Modifications for Hindered Alcohols. Retrieved from

-

National Institutes of Health (NIH). (2010). ADDP and PS-PPh3: an efficient Mitsunobu protocol.[2] Retrieved from

Sources

Application Notes and Protocols: 2-Cyclohexyl-2-methylpropan-1-ol in Advanced Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive technical guide on the potential uses of 2-Cyclohexyl-2-methylpropan-1-ol in the synthesis of novel polymers. While direct literature on this specific molecule's role in polymerization is nascent, this document extrapolates from established principles of polymer chemistry and data on structurally related compounds to present its hypothesized applications, supported by detailed theoretical grounding and experimental protocols.

Introduction: The Potential of Sterically Hindered Alcohols in Polymer Design

This compound is a unique primary alcohol characterized by a bulky cyclohexyl group and a neopentyl-like carbon skeleton. Its molecular structure suggests significant steric hindrance around the hydroxyl group, a feature that can be exploited to modulate polymerization kinetics and influence the final properties of macromolecular chains. This guide explores its potential as a chain transfer agent for molecular weight control and as a co-monomer or initiator for creating polymers with enhanced thermal and mechanical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 62435-08-9 | [1][2] |

| Molecular Formula | C10H20O | [1][2] |

| Molecular Weight | 156.27 g/mol | [2] |

| Appearance | Liquid (predicted) | |

| Boiling Point | Not available | |

| Solubility | Insoluble in water (predicted), soluble in organic solvents |

Theoretical Framework and Potential Applications

The unique structural attributes of this compound open up several avenues for its application in polymer synthesis.

As a Chain Transfer Agent in Radical and Cationic Polymerization

In chain-growth polymerizations, the molecular weight of the resulting polymers can be controlled by the addition of a chain transfer agent (CTA). Alcohols are known to act as CTAs, and their reactivity is often influenced by the stability of the resulting radical or cation.[3][4] The reactivity of alcohols as chain transfer agents has been shown to be enhanced by increased substitution at the α-carbon atom.[3]

The primary hydroxyl group of this compound, while sterically hindered, can participate in chain transfer events. The bulky cyclohexyl group may influence the chain transfer constant, providing a means to fine-tune polymer molecular weight and distribution.

-

In Radical Polymerization: The alcohol can donate a hydrogen atom to the propagating radical chain, terminating its growth and initiating a new chain. The steric bulk may influence the rate of this transfer reaction.

-

In Cationic Polymerization: Alcohols can act as degenerative chain transfer agents, reversibly terminating the propagating cationic chain.[4][5] This "living" characteristic allows for the synthesis of polymers with controlled molecular weights and narrow dispersities.

As a Co-monomer or Initiator for High-Performance Polymers

The incorporation of bulky aliphatic groups into a polymer backbone is a well-established strategy for modifying its properties. The cyclohexyl moiety in this compound is of particular interest. For instance, the inclusion of a cyclohexyl group in a poly(phosphonate) has been shown to significantly increase the glass transition temperature (Tg) of the resulting polymer.[6][7]

-

Increased Glass Transition Temperature (Tg): The rigid and bulky cyclohexyl group can restrict the segmental motion of the polymer chains, leading to a higher Tg. This is desirable for applications requiring good thermal stability.

-

Modified Solubility: The hydrophobic nature of the cyclohexyl group can be used to tune the solubility of the resulting polymer in various solvents.

-

Enhanced Mechanical Properties: The introduction of bulky side groups can improve the toughness and rigidity of polymers.

Experimental Protocols

The following are detailed, illustrative protocols for the potential applications of this compound in polymer synthesis. These are proposed methodologies and may require optimization based on experimental observations.

Protocol 1: Molecular Weight Control in Radical Polymerization of Methyl Methacrylate (MMA)

This protocol describes the use of this compound as a chain transfer agent in the free radical polymerization of MMA.

Materials:

-

Methyl methacrylate (MMA), inhibitor removed

-

2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized

-

This compound

-

Toluene, anhydrous

-

Methanol

-

Argon gas supply

-

Schlenk flask and standard glassware

Procedure:

-

To a Schlenk flask equipped with a magnetic stir bar, add MMA (e.g., 10 g, 0.1 mol), AIBN (e.g., 0.0164 g, 0.1 mmol), and the desired amount of this compound (e.g., to achieve a specific monomer to CTA ratio).

-

Add anhydrous toluene to achieve the desired monomer concentration (e.g., 50% v/v).

-

Seal the flask and subject it to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Backfill the flask with argon and place it in a preheated oil bath at 60 °C.

-

Allow the polymerization to proceed for the desired time (e.g., 6 hours).

-

Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

-

Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

-

Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum at 60 °C to a constant weight.

-

Characterize the polymer for molecular weight (Mn, Mw) and dispersity (Đ) using Gel Permeation Chromatography (GPC) and for its thermal properties (Tg) using Differential Scanning Calorimetry (DSC).

Diagram 1: Workflow for Radical Polymerization with Chain Transfer Agent

Caption: Workflow for radical polymerization using a chain transfer agent.

Protocol 2: Synthesis of a Copolymer with High Glass Transition Temperature

This protocol outlines a hypothetical procedure for the synthesis of a copolymer of a standard monomer (e.g., a methacrylate) and a monomer derived from this compound. This would first require the functionalization of the alcohol to a polymerizable monomer, for example, by esterification with methacryloyl chloride.

Part A: Synthesis of 2-Cyclohexyl-2-methylpropyl methacrylate (CHMPM)

Materials:

-

This compound

-

Methacryloyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Basic alumina

Procedure:

-

Dissolve this compound and TEA in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add methacryloyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by passing it through a short column of basic alumina to remove any remaining acidic impurities and inhibitor.

-

Characterize the resulting monomer (CHMPM) by ¹H NMR and ¹³C NMR spectroscopy.

Part B: Copolymerization of CHMPM with Methyl Methacrylate (MMA)

Materials:

-

2-Cyclohexyl-2-methylpropyl methacrylate (CHMPM)

-

Methyl methacrylate (MMA), inhibitor removed

-

AIBN, recrystallized

-

Toluene, anhydrous

-

Methanol

-

Argon gas supply

-

Schlenk flask and standard glassware

Procedure:

-

Follow the procedure outlined in Protocol 3.1, using a mixture of CHMPM and MMA in the desired molar ratio.

-

Characterize the resulting copolymer for its composition (e.g., by ¹H NMR), molecular weight (GPC), and glass transition temperature (DSC).

Diagram 2: Synthesis of High Tg Copolymer

Caption: Two-stage process for synthesizing a high Tg copolymer.

Safety and Handling

This compound should be handled with appropriate safety precautions. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.

Conclusion

While direct applications of this compound in polymer synthesis are not yet widely reported, its unique sterically hindered structure presents a compelling case for its utility in creating advanced polymeric materials. The protocols and theoretical discussions provided herein serve as a foundational guide for researchers to explore its potential as a chain transfer agent for precise molecular weight control and as a building block for polymers with tailored thermal and mechanical properties. Further experimental work is encouraged to validate and expand upon these proposed applications.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 18770528, this compound. [Link].

- Google Patents.

-

Toughening Ionic Polymer Using Bulky Alkylammonium Counterions and Comb Architecture - PMC. [Link].

-

Polymer Chemistry - ResearchGate. [Link].

-

Prasher, A., Hu, H., Tanaka, J., Nicewicz, D. A., & You, W. (2019). Alcohol mediated degenerate chain transfer controlled cationic polymerisation of para-alkoxystyrene. Polymer Chemistry, 10(31), 4278-4282. [Link].

-

Benzyl alcohols as accelerators in the photoinitiated cationic polymerization of epoxide monomers | Request PDF - ResearchGate. [Link].

-

Poly(allyl alcohol) Homo- and Block Polymers by Postpolymerization Reduction of an Activated Polyacrylamide | Journal of the American Chemical Society. [Link].

-

PubChemLite - this compound (C10H20O). [Link].

- Google Patents. WO2006012917A1 - Use of fatty alcohols as plasticizer to improve the physical-mechanical properties and processability of phb and its co-polymers. .

-

Chain transfer of alcohols in the polymerization of acrylic esters - ResearchGate. [Link].

-

Property modulation of poly(vinyl alcohol)s via controlled incorporation of α-methyl groups using alkenylboron monomers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY01168J. [Link].

-

Alcohol mediated degenerate chain transfer controlled cationic polymerisation of para-alkoxystyrene - The Royal Society of Chemistry. [Link].

-

Cyclohexyl-substituted poly(phosphonate)-copolymers with adjustable glass transition temperatures - Polymer Chemistry (RSC Publishing). [Link].

-

Chemical Properties of 1-Cyclohexyl-2-methyl-2-propanol (CAS 5531-30-6) - Cheméo. [Link].

-

Chain Transfer to Solvent and Monomer in Early Transition Metal Catalyzed Olefin Polymerization: Mechanisms and Implications for Catalysis - MDPI. [Link].

Sources

- 1. This compound | C10H20O | CID 18770528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 6. researchgate.net [researchgate.net]

- 7. Cyclohexyl-substituted poly(phosphonate)-copolymers with adjustable glass transition temperatures - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Solvent Selection in Reactions Involving 2-Cyclohexyl-2-methylpropan-1-ol

Introduction: Navigating the Steric Maze of a Neopentyl-type Alcohol

2-Cyclohexyl-2-methylpropan-1-ol, a primary alcohol characterized by a sterically demanding neopentyl-like structure, presents unique challenges and opportunities in synthetic chemistry. The quaternary carbon atom adjacent to the hydroxyl-bearing methylene group significantly influences its reactivity, often necessitating carefully optimized reaction conditions to achieve desired transformations. A critical, yet often underestimated, parameter in these optimizations is the choice of solvent. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of solvents for key reactions involving this compound, ensuring high yields, selectivities, and reproducibility.

The bulky cyclohexyl and gem-dimethyl groups in close proximity to the reactive hydroxyl center create a sterically hindered environment. This steric hindrance can impede the approach of reagents, slow down reaction rates, and in some cases, favor alternative reaction pathways such as elimination over substitution. The solvent, far from being an inert medium, plays a pivotal role in modulating these effects. It influences the solubility of reactants and reagents, the stabilization of transition states and intermediates, and can even participate directly in the reaction mechanism. Understanding these solvent-substrate-reagent interactions is paramount for successful synthesis.

This guide will delve into the solvent considerations for three major classes of reactions for this compound: oxidation, esterification, and etherification, as well as the potential for acid-catalyzed dehydration. Each section will provide a theoretical framework for solvent selection, followed by detailed, field-proven protocols.

I. Oxidation: Taming the Over-reaction

The oxidation of primary alcohols can yield either aldehydes or carboxylic acids. Due to the steric hindrance around the hydroxyl group of this compound, over-oxidation to the carboxylic acid can be a significant challenge. The choice of both the oxidizing agent and the solvent system is crucial for controlling the reaction outcome.

A. Rationale for Solvent Selection in Oxidation Reactions

The ideal solvent for the oxidation of this compound should effectively dissolve the substrate and the oxidizing agent, while minimizing side reactions. For many common oxidants, a biphasic system is employed to facilitate the reaction and subsequent workup.

-

TEMPO-Mediated Oxidations: 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) and its derivatives are highly effective catalysts for the selective oxidation of primary alcohols to aldehydes. These reactions are often carried out in a biphasic system, such as dichloromethane (DCM) and water, with a co-oxidant like sodium hypochlorite (NaOCl). The organic solvent dissolves the alcohol and the TEMPO catalyst, while the co-oxidant resides in the aqueous phase. Phase-transfer catalysts are sometimes added to facilitate the interaction between the reactants. However, due to environmental concerns associated with chlorinated solvents, greener alternatives are gaining prominence. Nitrile solvents, such as acetonitrile, have been shown to be effective replacements for DCM in some TEMPO-catalyzed oxidations.[1] For sterically hindered alcohols, solvent-free conditions using mechanical ball milling have also been reported to be highly efficient, preventing over-oxidation and simplifying purification.

-

Chromium-Based Oxidations: Reagents like pyridinium chlorochromate (PCC) and Jones reagent (CrO₃ in aqueous sulfuric acid) are powerful oxidizing agents. PCC is typically used in anhydrous dichloromethane (DCM) to selectively oxidize primary alcohols to aldehydes. The anhydrous nature of the solvent is critical to prevent over-oxidation to the carboxylic acid. Jones reagent, being in an aqueous medium, will typically oxidize primary alcohols all the way to the carboxylic acid.

-

Permanganate Oxidations: Potassium permanganate (KMnO₄) is a strong and inexpensive oxidizing agent. However, its low solubility in many organic solvents can be a limitation. To address this, co-solvents such as dioxane, pyridine, acetone, or t-BuOH can be added to the aqueous solution to increase the solubility of the alcohol and facilitate the reaction.[2]

B. Experimental Protocols for Oxidation

This protocol is adapted from standard TEMPO-mediated oxidation procedures and is optimized for sterically hindered primary alcohols.

Materials:

-

This compound

-

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

-

Sodium hypochlorite (NaOCl) solution (commercial bleach, ~8.25%)

-

Potassium bromide (KBr)

-

Dichloromethane (DCM) or Acetonitrile (MeCN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in DCM or MeCN (0.2 M).

-

Add TEMPO (0.01 eq) and an aqueous solution of KBr (0.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

While stirring vigorously, add the NaOCl solution (1.2 eq) dropwise, ensuring the temperature remains below 5 °C. The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB, 0.01 eq) can accelerate the reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to destroy any excess oxidant.

-

Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude 2-Cyclohexyl-2-methylpropanal.

-

Purify the crude product by column chromatography on silica gel if necessary.

Causality Behind Choices:

-

The biphasic system allows for easy separation of the organic product from the aqueous reagents.

-

The low temperature helps to control the reaction rate and minimize over-oxidation.

-

KBr acts as a co-catalyst, generating the more reactive hypobromite in situ.

-

The use of acetonitrile offers a greener alternative to dichloromethane.[1]

C. Data Presentation: Solvent Effects on TEMPO-Catalyzed Oxidation

| Solvent System | Relative Rate | Selectivity for Aldehyde | Environmental Consideration |

| Dichloromethane/Water | High | High | Undesirable |

| Acetonitrile/Water | Moderate-High | High | More Favorable |

| Ethyl Acetate/Water | Moderate | Moderate-High | Favorable |